Bienvenue dans la boutique en ligne BenchChem!

(R)-Carisbamate-d4

Chiral Bioanalysis Enantioselective Pharmacokinetics Stable Isotope Labeling

(R)-Carisbamate-d4 is a deuterium-labeled internal standard for LC-MS/MS quantitation of (R)-carisbamate. It features chiral purity and a +4 Da mass shift to precisely mirror analyte behavior, correcting for matrix effects and instrument variability. This eliminates interference from the S-enantiomer and unlabeled compounds, ensuring accurate PK data generation.

Molecular Formula C9H10ClNO3
Molecular Weight 219.66 g/mol
Cat. No. B587630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Carisbamate-d4
Synonyms(1R)-1-(2-Chlorophenyl-d4)-1,2-ethanediol 2-Carbamate; 
Molecular FormulaC9H10ClNO3
Molecular Weight219.66 g/mol
Structural Identifiers
InChIInChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m0/s1/i1D,2D,3D,4D
InChIKeyOLBWFRRUHYQABZ-FCDGGRDXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Carisbamate-d4: Procurement-Grade Deuterated Internal Standard for Precise LC-MS/MS Quantification


(R)-Carisbamate-d4 is a stable isotope-labeled internal standard (SIL-IS), specifically the deuterium-labeled form of the R-enantiomer of carisbamate, an investigational neuromodulator. It is characterized by the replacement of four hydrogen atoms with deuterium on its phenyl ring, resulting in a molecular formula of C9H6D4ClNO3 and a molecular weight of 219.66 g/mol . This compound is supplied for research use only, primarily as a tracer for quantitation during the drug development process, and is identified by CAS Number 1287128-99-7 . Its defined isotopic purity and chiral specificity are critical for its role in analytical method development and validation [1].

Why (R)-Carisbamate-d4 Cannot Be Substituted with Unlabeled or Racemic Analogs in Quantitative Bioanalysis


In quantitative LC-MS/MS bioanalysis, generic substitution with unlabeled (R)-carisbamate, racemic carisbamate-d4, or the (S)-enantiomer-d4 standard compromises analytical integrity. Unlabeled compounds cannot be distinguished from the analyte in the mass spectrometer, while racemic mixtures may introduce co-eluting interferents or fail to correct for stereospecific matrix effects. Crucially, the kinetic isotope effect of deuterium can cause small but significant differences in chromatographic retention time and ionization efficiency between the analyte and a poorly matched internal standard, leading to inaccurate quantification [1]. The specific combination of chiral purity and a +4 Da mass shift provided by (R)-Carisbamate-d4 is essential to minimize these variables and ensure that the internal standard precisely mirrors the behavior of the target (R)-carisbamate analyte throughout sample preparation and analysis [2].

(R)-Carisbamate-d4: Quantifiable Differentiation and Analytical Performance Evidence


Chiral Purity vs. Racemate: Ensuring Accurate Enantiomer-Specific Quantification

(R)-Carisbamate-d4 provides a critical differentiation over its racemic counterpart, (Rac)-Carisbamate-d4, by enabling enantiomer-specific quantification. The unlabeled carisbamate molecule is chiral, and its R- and S-enantiomers may exhibit distinct pharmacokinetic and pharmacodynamic profiles [1]. Using a racemic internal standard for a chiral analyte can mask stereospecific extraction recovery or ionization suppression, leading to biased results. The use of the pure R-enantiomer standard ensures that the internal standard and analyte are chemically identical in all respects except for the deuterium label, providing the highest possible analytical fidelity [2].

Chiral Bioanalysis Enantioselective Pharmacokinetics Stable Isotope Labeling

Mass Spectrometric Differentiation: The +4 Da Shift for Unambiguous Detection

The primary functional advantage of (R)-Carisbamate-d4 over the unlabeled (R)-carisbamate is its detectability by mass spectrometry. The replacement of four hydrogen atoms with deuterium on the phenyl ring results in a precise mass shift of +4.03 Da in the molecular ion cluster . This allows the mass spectrometer to selectively monitor the analyte (e.g., m/z 216 → transition) and the internal standard (e.g., m/z 220 → transition) in separate channels, even though they co-elute chromatographically. This isotopic separation is the foundational principle of isotope dilution mass spectrometry (IDMS) and is essential for correcting for ion suppression or enhancement in the electrospray ionization (ESI) source .

LC-MS/MS Isotope Dilution Mass Spectrometry Internal Standardization

Reduction of Matrix Effect Variability Compared to Structural Analogs

A key performance advantage of a stable isotope-labeled internal standard like (R)-Carisbamate-d4 over a close structural analog (e.g., a halogenated or methylated derivative) is the near-identical co-elution and ionization behavior. Regulatory guidance (e.g., FDA Bioanalytical Method Validation) emphasizes that a SIL-IS is the gold standard because it minimizes relative matrix effects [1]. While a specific head-to-head study for (R)-Carisbamate-d4 is not publicly available, the class-wide performance of deuterated internal standards shows they consistently provide better correction for matrix effects, with normalized matrix factor (MF) variability (CV) typically <5%, compared to >15% for poorly matched analog IS [2]. This leads to higher accuracy and precision in the validated method.

Matrix Effect Bioanalytical Method Validation Ion Suppression

Improved Precision and Accuracy in Carisbamate Bioanalysis

The use of a well-matched SIL-IS like (R)-Carisbamate-d4 is a critical factor in achieving the high level of precision required for clinical pharmacokinetic studies. For instance, in a study of carisbamate in healthy subjects, the plasma concentration-time profiles were defined with high fidelity, allowing for the detection of subtle population differences in exposure (e.g., 16.4% higher Cmax and 28.8% higher AUC in Japanese vs. Caucasian subjects) [1]. Such sensitive pharmacokinetic comparisons are only possible with analytical methods that can reliably control for inter-sample variability, a task for which (R)-Carisbamate-d4 is specifically designed. Method validation data for LC-MS/MS assays using this SIL-IS would be expected to demonstrate intra- and inter-day precision (CV) well below the 15% FDA guideline limit (or 20% at the LLOQ) [2].

Pharmacokinetics Method Validation LC-MS/MS Quantitation

Optimal Research and Industrial Applications for (R)-Carisbamate-d4


Development and Validation of Enantioselective LC-MS/MS Methods for (R)-Carisbamate

(R)-Carisbamate-d4 is the indispensable internal standard for laboratories developing quantitative bioanalytical methods for the specific detection of the R-enantiomer of carisbamate in biological matrices . Its chiral purity ensures that method validation parameters—including precision, accuracy, sensitivity, and stability—are assessed without interference from the S-enantiomer, which is critical for studying the enantiomer's distinct pharmacokinetic profile [1].

High-Fidelity Pharmacokinetic and Toxicokinetic Studies of (R)-Carisbamate

In both preclinical and clinical studies, (R)-Carisbamate-d4 is used to correct for matrix effects and instrument variability, enabling the generation of accurate plasma concentration-time curves . This is essential for calculating robust PK parameters (e.g., Cmax, AUC, t½, CL/F) and for understanding exposure-response relationships, as demonstrated in recent Phase I studies of carisbamate in patients with Lennox-Gastaut syndrome [1].

Investigating Stereospecific Drug-Drug Interactions (DDI)

When carisbamate is co-administered with other chiral drugs (e.g., other antiepileptics), (R)-Carisbamate-d4 allows researchers to independently track the plasma concentrations of the R-enantiomer without interference from co-eluting drugs or their metabolites . This is vital for determining if a DDI affects the disposition of one enantiomer more than the other, providing mechanistic insight that a racemic assay would obscure [1].

Quality Control and Release Testing of (R)-Carisbamate Drug Substance and Product

(R)-Carisbamate-d4 serves as a reference standard for identity and purity assays in pharmaceutical quality control (QC) settings . It can be used to prepare calibration standards and quality control samples to monitor the stability and potency of (R)-carisbamate in both drug substance and formulated drug product, ensuring compliance with pharmacopeial and regulatory specifications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Carisbamate-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.